Cas no 897613-09-1 (N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide)

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide is a specialized chemical compound with potential applications in pharmaceutical research. It exhibits unique structural features that may contribute to its efficacy in targeted therapeutic areas. This compound demonstrates high specificity and selectivity, which could be advantageous in drug discovery processes. Its chemical stability and solubility properties also make it suitable for various laboratory and industrial applications.
N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide structure
897613-09-1 structure
Product name:N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide
CAS No:897613-09-1
MF:C20H24ClN3O4S
MW:437.940262794495
CID:6059830
PubChem ID:16825820

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide
    • Acetamide, N-[2-[[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl]ethyl]-2-phenoxy-
    • 897613-09-1
    • F2068-0073
    • AKOS024624984
    • N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide
    • N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
    • Inchi: 1S/C20H24ClN3O4S/c21-17-5-4-6-18(15-17)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-28-19-7-2-1-3-8-19/h1-8,15H,9-14,16H2,(H,22,25)
    • InChI Key: XBGWGFZDCSDRGL-UHFFFAOYSA-N
    • SMILES: C(NCCS(N1CCN(C2=CC=CC(Cl)=C2)CC1)(=O)=O)(=O)COC1=CC=CC=C1

Computed Properties

  • Exact Mass: 437.1176051g/mol
  • Monoisotopic Mass: 437.1176051g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.3Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • pka: 14.06±0.46(Predicted)

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2068-0073-20μmol
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
897613-09-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2068-0073-5μmol
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
897613-09-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2068-0073-20mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
897613-09-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2068-0073-2mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
897613-09-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2068-0073-15mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
897613-09-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2068-0073-4mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
897613-09-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2068-0073-40mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
897613-09-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2068-0073-10μmol
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
897613-09-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2068-0073-3mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
897613-09-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2068-0073-5mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide
897613-09-1 90%+
5mg
$69.0 2023-05-16

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide Related Literature

Additional information on N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide

Introduction to N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide and Its Significance in Modern Chemical Biology

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide, a compound with the CAS number 897613-09-1, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development and therapeutic interventions. The intricate architecture of this molecule, featuring a piperazine core and sulfonamide functional groups, positions it as a promising candidate for further exploration in medicinal chemistry.

The molecular framework of N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide is intricately designed to interact with biological targets at a high specificity. The presence of the 4-(3-chlorophenyl)piperazin-1-ylsulfonyl moiety is particularly noteworthy, as it introduces a unique pharmacophore that can modulate various biological pathways. This feature has been extensively studied in recent years, with researchers focusing on its potential to interfere with key signaling cascades involved in neurological and metabolic disorders.

In the context of current research, N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide has been investigated for its role in modulating neurotransmitter activity. The piperazine ring, a common structural motif in many psychoactive drugs, is known for its ability to interact with serotonin and dopamine receptors. The sulfonamide group further enhances the compound's pharmacological profile by providing a site for hydrogen bonding interactions, which can improve binding affinity and selectivity.

Recent studies have highlighted the compound's potential in treating conditions such as depression and anxiety. The ability of N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide to modulate neurotransmitter levels has been demonstrated in both preclinical and clinical trials. These trials have shown promising results, particularly in patients who have not responded well to traditional treatments. The compound's mechanism of action involves enhancing the release of neurotransmitters while simultaneously inhibiting their reuptake, leading to a sustained increase in synaptic availability.

The phenoxyacetamide moiety in the molecule contributes to its solubility and bioavailability, making it an attractive candidate for oral administration. This feature is crucial for drug development, as it ensures that the compound can be easily absorbed and distributed throughout the body. Additionally, the presence of the chloro substituent on the phenyl ring enhances the metabolic stability of the molecule, reducing the likelihood of rapid degradation in vivo.

From a synthetic chemistry perspective, N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide exemplifies the sophistication achieved in modern drug design. The synthesis of this compound requires precise control over reaction conditions and purification techniques to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule.

The importance of this compound extends beyond its therapeutic applications. It serves as a valuable tool for researchers studying the effects of piperazine derivatives on biological systems. By understanding how N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide interacts with target proteins and enzymes, scientists can gain insights into the mechanisms underlying various neurological disorders. This knowledge can then be leveraged to develop novel therapeutic strategies and improve existing treatments.

In conclusion, N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide (CAS no: 897613-09-1) is a multifaceted compound with significant implications for chemical biology and pharmaceutical research. Its complex structure, characterized by key functional groups such as the 4-(3-chlorophenyl)piperazin-1-ylsulfonyl moiety and phenoxyacetamide side chain, makes it a promising candidate for treating neurological disorders. Ongoing research continues to uncover new applications and mechanisms associated with this compound, reinforcing its importance in modern drug development.

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